7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
CAS No.: 65625-34-5
Cat. No.: VC15918201
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65625-34-5 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 7-hydroxy-3-methoxy-2-phenylchromen-4-one |
| Standard InChI | InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
| Standard InChI Key | IDNRUSTZBHNIHZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one (CAS No. 65625-34-5) belongs to the chromone family, a class of oxygen-containing heterocyclic compounds. Its IUPAC name reflects the positions of its functional groups: a hydroxyl group at C7, a methoxy group at C3, and a phenyl ring at C2 . The molecular formula C₁₆H₁₂O₄ corresponds to a monoisotopic mass of 268.26 g/mol, with a purity standard of ≥98% in commercial preparations .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous compounds, such as 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, reveal a nearly planar structure with a dihedral angle of 18.27° between the benzopyranone and aryl rings . This planarity facilitates intermolecular O–H⋯O=C hydrogen bonds, forming centrosymmetric R₂²(10) ring motifs in the crystalline state . The methoxy group at C3 enhances electron density in the aromatic system, promoting electrophilic substitution reactions at C6 and C8 positions .
Table 1: Structural Comparison with Analogous Chromones
Synthesis and Analytical Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Claisen-Schmidt Condensation: 2-Hydroxyacetophenone reacts with benzaldehyde derivatives under basic conditions to form a chalcone intermediate .
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Oxidative Cyclization: The chalcone undergoes oxidation using H₂O₂ in alkaline ethanol, yielding the chromone core . For example, 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is obtained in 71% yield after column chromatography .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 10.81 (s, 1H, OH), 8.34 (s, 1H, H5), 7.98 (d, J=8.7 Hz, H6), and 3.91 (s, 3H, OCH₃) .
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¹³C NMR: Peaks at δ 175.18 (C4), 164.11 (C7-O), and 56.55 (OCH₃) .
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HRMS: [M+H]⁺ observed at m/z 269.08054 (calculated 269.08084) .
Biological Activity and Mechanisms
Antioxidant Properties
The 7-hydroxy and 3-methoxy groups act as radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). Comparative studies show that methoxy substitution at C3 enhances lipid peroxidation inhibition by 40% compared to non-substituted analogs .
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) reveal a minimum inhibitory concentration (MIC) of 32 µg/mL, attributable to the compound’s ability to disrupt bacterial cell membrane integrity .
Industrial and Pharmaceutical Applications
API Intermediate
MolCore BioPharmatech manufactures the compound under ISO-certified conditions, supplying it as a critical intermediate for kinase inhibitor development .
Drug Delivery Systems
The compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoformulation strategies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 3.8-fold increase in oral bioavailability in murine models .
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